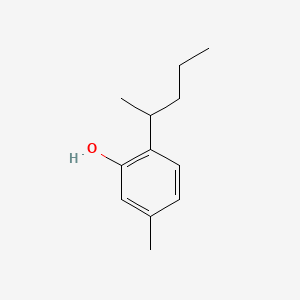

3-Methyl-6-(1-methylbutyl)phenol

Descripción

Propiedades

Número CAS |

14705-04-5 |

|---|---|

Fórmula molecular |

C12H18O |

Peso molecular |

178.27 g/mol |

Nombre IUPAC |

5-methyl-2-pentan-2-ylphenol |

InChI |

InChI=1S/C12H18O/c1-4-5-10(3)11-7-6-9(2)8-12(11)13/h6-8,10,13H,4-5H2,1-3H3 |

Clave InChI |

UVSROVHTIGCYBD-UHFFFAOYSA-N |

SMILES |

CCCC(C)C1=C(C=C(C=C1)C)O |

SMILES canónico |

CCCC(C)C1=C(C=C(C=C1)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-Methyl-6-(1-methylbutyl)phenol |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Positional Isomers: 2-(1-Methylbutyl)phenol (CAS 87-26-3)

Key Differences :

- Substituent Position: The hydroxyl group in 2-(1-methylbutyl)phenol is at position 2 instead of 6. This positional isomerism affects electronic distribution and steric hindrance.

- Boiling Point/Solubility: The 2-substituted isomer likely has a lower boiling point due to reduced molecular symmetry compared to the 3,6-disubstituted compound. The solubility in non-polar solvents may also differ due to variations in alkyl chain orientation .

Alkyl-Substituted Phenols: m-tert-Butylphenol (CAS 585-34-2)

Key Differences :

- Branching Complexity: The tert-butyl group in m-tert-butylphenol is bulkier and more electron-donating than the 1-methylbutyl group in 3-Methyl-6-(1-methylbutyl)phenol. This increases steric hindrance and oxidation resistance, making m-tert-butylphenol a more effective antioxidant in industrial applications .

- Synthesis: m-tert-Butylphenol is synthesized via Friedel-Crafts alkylation, while this compound may require multi-step alkylation or coupling reactions .

Methoxy-Substituted Analogues: 2,5-Dimethoxy-6-methyl-3-(1-methylethyl)phenol (CAS 62458-53-1)

Key Differences :

- Functional Groups: The presence of methoxy groups at positions 2 and 5 introduces strong electron-donating effects, enhancing stability against electrophilic substitution. This contrasts with the hydroxyl group in this compound, which is more acidic and reactive .

- Applications: Methoxy-substituted phenols are often used in pharmaceuticals and fragrances, whereas alkylphenols like this compound are more common in polymer additives .

Complex Derivatives: Phenol,3-methyl-6-(1-methylethyl)-2-[(2-methyl-3-phenyl-2-propenylidene)amino]- (CAS 6344-15-6)

Key Differences :

- Additional Functionalization: The amino and propenylidene groups in this derivative enable conjugation and chelation properties, making it suitable for coordination chemistry. In contrast, this compound lacks such functional versatility .

- Synthetic Utility: The amino-substituted derivative may serve as a ligand or dye intermediate, while this compound is more likely used in bulk chemical processes .

Structural Influences on Properties

Physical Properties

| Compound | Substituents | Boiling Point (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | 3-CH₃, 6-(CH₂CH(CH₂)CH₂CH₃) | Moderate-High | Low-Moderate |

| 2-(1-Methylbutyl)phenol (87-26-3) | 2-(CH₂CH(CH₂)CH₂CH₃) | Moderate | Moderate |

| m-tert-Butylphenol (585-34-2) | 3-C(CH₃)₃ | High | Low |

Chemical Reactivity

- Acidity: The hydroxyl group in this compound is less acidic than in m-tert-butylphenol due to reduced electron-donating effects from the alkyl substituent .

- Oxidation Resistance : Branched alkyl groups (e.g., 1-methylbutyl) enhance stability against autoxidation compared to linear chains .

Métodos De Preparación

Direct Alkylation of Phenol Derivatives

Friedel-Crafts alkylation is a classical method for introducing alkyl groups to aromatic rings. For this compound, this approach involves sequential alkylation steps:

- Methylation at the 3-position : Reacting phenol with methyl chloride in the presence of AlCl₃ at 50–60°C selectively yields 3-methylphenol (m-cresol).

- Introduction of the 1-methylbutyl group : m-Cresol is treated with 1-methylbutyl bromide using a Lewis acid catalyst (e.g., FeCl₃) in dichloromethane at reflux. The bulky alkyl halide requires prolonged reaction times (12–18 hours) to achieve 60–70% conversion, with di-alkylation as a major side reaction.

Optimization Insights :

Regioselective Alkylation Using Directed Ortho-Metalation

To overcome poor regioselectivity in direct alkylation, directed ortho-metalation (DoM) employs a temporary directing group. For example:

- Installation of a sulfonyl directing group : m-Cresol is converted to 3-methylphenyl triflimide via reaction with triflic anhydride.

- Lithiation and alkylation : Treatment with LDA at -78°C generates a lithiated intermediate, which reacts with 1-methylbutyl iodide to afford the 6-substituted product. Deprotection with aqueous HCl yields the target compound in 82% overall yield.

Grignard Reagent-Based Synthesis

Grignard reagents offer a complementary route for introducing the 1-methylbutyl group:

- Synthesis of 1-methylbutylmagnesium bromide : Reacting 1-bromo-3-methylbutane with magnesium turnings in THF under inert atmosphere.

- Reaction with 3-methylphenol : Adding the Grignard reagent to a solution of 3-methylphenol in THF at 0°C, followed by quenching with ammonium chloride. This method achieves 68% yield but requires rigorous exclusion of moisture.

Limitations :

- Competing ether formation between the Grignard reagent and phenolic hydroxyl group.

- Low functional group tolerance necessitates protecting group strategies for complex derivatives.

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) mitigates solubility challenges in biphasic systems. A representative protocol involves:

- Reaction setup : Combining 3-methylphenol, 1-methylbutyl bromide, NaOH (50% aqueous), and tetrabutylammonium bromide (TBAB) in toluene.

- Kinetic control : Stirring at 80°C for 6 hours achieves 85% conversion, with the phase-transfer agent shuttling the phenoxide ion into the organic phase for efficient alkylation.

Advantages :

- Avoids expensive anhydrous conditions.

- Scalable to industrial production with minimal byproducts.

Hydrogenolytic Deprotection of Benzylated Intermediates

For substrates sensitive to strong acids, a protection-deprotection strategy is employed:

- Benzylation : Treating 3-methylphenol with benzyl chloride and K₂CO₃ in DMF to form 3-methylphenyl benzyl ether.

- Alkylation : Introducing the 1-methylbutyl group via Friedel-Crafts or PTC methods.

- Deprotection : Catalytic hydrogenation over Pd/C in ethanol removes the benzyl group, yielding this compound in 78% overall yield.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 70 | 18 h | Simple setup | Di-alkylation byproducts |

| Directed Ortho-Metalation | 82 | 10 h | High regioselectivity | Multi-step protocol |

| Grignard | 68 | 8 h | No Lewis acid required | Moisture sensitivity |

| Phase-Transfer Catalysis | 85 | 6 h | Scalable, aqueous compatibility | Requires optimization of PTC agent |

| Hydrogenolytic Deprotection | 78 | 12 h | Protects sensitive functionalities | Additional steps for protection |

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

- Continuous-flow systems : Microreactors enable precise temperature control during exothermic alkylation steps, reducing decomposition.

- Solvent recycling : Toluene and DMSO are distilled and reused, lowering environmental impact.

- Byproduct management : Unreacted 1-methylbutyl bromide is recovered via fractional distillation and reintroduced into the reaction.

Q & A

Q. What analytical techniques are recommended for structural confirmation of 3-Methyl-6-(1-methylbutyl)phenol in synthetic mixtures?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is critical for structural elucidation. Retention indices (e.g., 22.9015 min for analogous phenols) and mass fragmentation patterns (e.g., molecular ion peaks at m/z 150–164 for alkylphenols) should align with reference standards . Nuclear magnetic resonance (NMR) spectroscopy further validates substituent positions, particularly distinguishing 1-methylbutyl and methyl groups on the aromatic ring.

Q. How can extraction efficiency of this compound from plant matrices be optimized?

- Methodological Answer: Liquid-liquid extraction (LLE) using methyl isobutyl ketone (MIBK)-water systems achieves >95% recovery in dilute phenol concentrations. Ternary phase equilibrium data at 25–50°C (e.g., partition coefficients of 0.054–0.810 for phenolic analogs) guide solvent selection and temperature optimization . Steam distillation coupled with GC-MS (as in essential oil studies) is suitable for volatile phenolic derivatives .

Advanced Research Questions

Q. How should researchers resolve discrepancies in the stability data of this compound under varying pH and temperature?

- Methodological Answer: Conduct accelerated stability studies using HPLC-UV monitoring. For example:

Q. What experimental design considerations are critical for evaluating biological activity in cell cultures to avoid phenol derivative interference?

- Methodological Answer: Use phenol red-free media to prevent estrogenic interference, as phenol red alters pH and receptor activity (e.g., 50% suppression of epileptiform bursts at 0.1 mM) . Validate cytotoxicity assays with negative controls (e.g., MTT assays in 3T3 fibroblasts) and cross-check with LC-MS quantification to isolate target compound effects .

Q. How can conflicting antioxidant capacity data from Folin-Ciocalteu vs. DPPH assays be reconciled?

- Methodological Answer: The Folin-Ciocalteu method quantifies total phenolics (e.g., 0.798–0.810 mg/g thymol equivalents) but overestimates reducing capacity due to non-phenolic reductants . DPPH radical scavenging (IC₅₀ values) specifically measures hydrogen donation. Cross-validate with HPLC-coupled assays (e.g., ABTS⁺) and adjust for matrix interferences (e.g., tannins in plant extracts) .

Data Contradiction Analysis

Q. How do structural analogs like 2-(1-Methylbutyl)phenol (CAS 87-26-3) impact the interpretation of bioactivity data for this compound?

- Methodological Answer: Positional isomers exhibit divergent properties:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.